molecular formula C12H24N2 B13221652 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

Cat. No.: B13221652
M. Wt: 196.33 g/mol
InChI Key: DGVLBQBLKKZPIP-UHFFFAOYSA-N
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Description

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are widely recognized for their significant roles in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with 3-piperidinemethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to receptors such as nicotinic acetylcholine receptors and serotonin receptors .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual piperidine rings make it a versatile scaffold for drug design and synthesis .

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its diverse reactivity and unique structure make it a crucial building block for various applications, highlighting its significance in scientific research and industrial production.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-methyl-4-(piperidin-3-ylmethyl)piperidine

InChI

InChI=1S/C12H24N2/c1-14-7-4-11(5-8-14)9-12-3-2-6-13-10-12/h11-13H,2-10H2,1H3

InChI Key

DGVLBQBLKKZPIP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CC2CCCNC2

Origin of Product

United States

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